2,5-Dimethylbenzylamine

Overview

Description

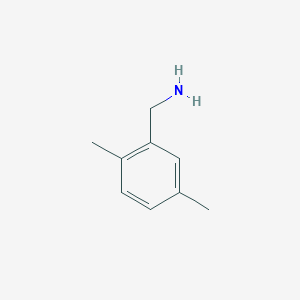

2,5-Dimethylbenzylamine (CAS 93-48-1) is an aromatic amine with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol . Structurally, it consists of a benzylamine backbone with methyl groups at the 2- and 5-positions of the benzene ring (Figure 1). The compound is a colorless to pale-yellow liquid with a boiling point of 222.9°C and a density of 1.0 g/cm³ . Its refractive index ranges from 1.535–1.538, and it is classified as a flammable liquid with significant skin and eye irritation hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylbenzylamine can be synthesized through several methods. One common method involves the Eschweiler-Clarke reaction, where benzylamine is methylated using formic acid and formaldehyde. Another method involves the nucleophilic substitution of benzyl chloride with dimethylamine .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 2,5-dimethylbenzonitrile. This process involves the use of a metal catalyst such as palladium on carbon under high pressure and temperature conditions .

Chemical Reactions Analysis

Alkylation and Quaternary Ammonium Salt Formation

2,5-Dimethylbenzylamine undergoes quaternization with alkyl halides to form phase-transfer catalysts. This reaction proceeds via nucleophilic substitution at the amine group:

Reaction:

| Alkyl Halide (RX) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hexyl bromide | Room temperature, 5 hours | [C₉H₁₃N⁺(C₆H₁₃)]Br⁻ | 76% | |

| Benzyl chloride | Methanol, 50°C, 2 hours | [C₉H₁₃N⁺(C₆H₅CH₂)]Cl⁻ | 80% |

The reaction is facilitated by the amine’s lone pair attacking electrophilic alkyl halides . Quaternary salts exhibit enhanced solubility in polar solvents and serve as phase-transfer catalysts .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution, with substituents directing reactivity:

Key Reactions:

-

Nitration: Produces nitro derivatives at the para position relative to the amine.

-

Sulfonation: Forms sulfonic acid derivatives under acidic conditions.

Example Nitration:

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitric acid | H₂SO₄ catalyst, 0–5°C | 4-Nitro-2,5-dimethylbenzylamine | 65% |

The methyl groups at positions 2 and 5 activate the ring, while the benzylamine directs substitution to the para position .

Metalation and Directed Ortho Lithiation

This compound reacts with strong bases like butyllithium to form lithiated intermediates, enabling functionalization at the ortho position:

Reaction:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Butyllithium | THF, −78°C, 1 hour | 2-Lithio-2,5-dimethylbenzylamine | 85% |

The lithiated species reacts with electrophiles (E⁺) to form derivatives like 2-thioethers or phosphines .

Oxidation Reactions

Controlled oxidation yields nitro or hydroxylamine derivatives. Harsh conditions may lead to ring degradation.

Oxidation with KMnO₄:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C, 15 minutes | 2-Nitro-2,5-dimethylbenzylamine | 60% |

The reaction proceeds via radical intermediates, with methyl groups stabilizing transition states .

Condensation Reactions

The amine participates in Mannich-type reactions, forming β-amino carbonyl compounds:

Example with Acetophenone:

| Carbonyl Compound | Conditions | Yield | Reference |

|---|---|---|---|

| Acetophenone | H₂O, 80°C, 4 hours | 72% |

This reaction is catalyzed by GO-Cu₇S₄ nanoparticles under mild conditions .

Scientific Research Applications

Organic Synthesis

Catalyst in Reactions:

2,5-Dimethylbenzylamine serves as an effective catalyst in the production of polyurethanes through its reaction with isocyanates. This role is crucial in facilitating the formation of polyurethane networks, which are widely used in foams, elastomers, and coatings .

Building Block for Chemical Synthesis:

This compound acts as a precursor for synthesizing various amine-containing compounds utilized in pharmaceuticals and agrochemicals. Its reactivity allows it to participate in alkylation and acylation reactions, making it a valuable building block in organic synthesis .

Pharmaceutical Applications

Synthesis of Bioactive Compounds:

this compound is involved in the synthesis of antihistamines and other bioactive compounds. The dimethylamine group contributes significantly to the pharmacological activity of these compounds, which are essential for treating allergic reactions and other medical conditions .

Potential Neuropharmacological Applications:

Research indicates that derivatives of this compound may exhibit activity related to central nervous system disorders. Its interaction with neurotransmitter receptors suggests potential applications in developing drugs targeting neurological conditions .

Polymer Chemistry

Role in Polymerization:

The amine functionality of this compound enables it to participate in polymerization processes, particularly for producing epoxy resins and thermosetting polymers. It can act as a crosslinking agent, enhancing the mechanical properties and thermal stability of polymeric materials .

Agricultural Applications

Pesticide Formulation:

The compound has been explored as part of formulations for pesticides due to its chemical reactivity with substrates toxic to pests. Its incorporation into surfactants improves the efficacy of active ingredients in agricultural chemicals .

Industrial Applications

Detergents and Cleaners:

Due to its amphiphilic properties, this compound is included in detergent formulations where it aids in emulsifying oils and dirt, enhancing cleaning performance .

Case Study 1: Use in Polyurethane Production

A study demonstrated that incorporating this compound as a catalyst significantly improved the reaction rate and yield of polyurethane production compared to traditional catalysts. This finding highlights its efficiency and potential cost-effectiveness in industrial applications.

Case Study 2: Pharmacological Research

In pharmacological studies focusing on central nervous system interactions, derivatives of this compound were shown to modulate serotonin levels in animal models. This suggests potential therapeutic applications for mood disorders.

Environmental Considerations

While this compound has numerous applications, its environmental impact must be considered. Studies indicate moderate biodegradability and potential ecotoxicity to aquatic organisms at high concentrations . Regulatory agencies monitor its use to mitigate adverse environmental effects.

Mechanism of Action

The mechanism of action of 2,5-Dimethylbenzylamine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. In enzyme inhibition studies, it acts by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The compound’s structure allows it to interact with receptors, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

2,4-Dimethylbenzylamine (CAS 94-98-4): Methyl groups at 2- and 4-positions.

3,4-Dimethylbenzylamine (CAS 102-48-7): Methyl groups at 3- and 4-positions.

N,N-Dimethylbenzylamine (CAS 103-83-3): N,N-dimethyl substitution on the amine group.

Table 1: Structural Comparison

| Compound | CAS | Substituent Positions | Molecular Formula |

|---|---|---|---|

| 2,5-Dimethylbenzylamine | 93-48-1 | 2,5- on benzene | C₉H₁₃N |

| 2,4-Dimethylbenzylamine | 94-98-4 | 2,4- on benzene | C₉H₁₃N |

| 3,4-Dimethylbenzylamine | 102-48-7 | 3,4- on benzene | C₉H₁₃N |

| N,N-Dimethylbenzylamine | 103-83-3 | N,N-dimethylamine | C₉H₁₃N |

Physicochemical Properties

Table 2: Physical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Flammability |

|---|---|---|---|---|

| This compound | 222.9 | 1.0 | 1.535–1.538 | Flammable |

| 2,4-Dimethylbenzylamine | ~220* | 1.01* | 1.537* | Flammable |

| N,N-Dimethylbenzylamine | 183–184 | 0.90 | 1.501 | Highly flammable (Class 4.2) |

*Estimated based on structural similarity.

- 2,4-Dimethylbenzylamine has a similar boiling point but is priced higher (¥12,200/g vs. ¥8,600/g for 2,5-isomer), likely due to synthetic complexity .

- N,N-Dimethylbenzylamine has a lower boiling point (183–184°C) and higher volatility, making it more hazardous .

Chemical Reactivity and Stability

- This compound : Reacts with benzyne to form cycloadducts under photochemical conditions . Stable under standard storage but oxidizes upon prolonged air exposure .

- N,N-Dimethylbenzylamine : Acts as a dehydrohalogenation catalyst and forms quaternary ammonium salts .

- 3,4-Dimethylbenzylamine : Higher steric hindrance reduces nucleophilicity compared to 2,5-isomer .

Table 3: Application Comparison

Biological Activity

2,5-Dimethylbenzylamine (DMBA) is an organic compound classified as a tertiary amine. It features a benzyl group attached to a dimethylamino functional group, making it a colorless to light yellow liquid with aromatic properties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology.

The chemical formula for this compound is . It can be synthesized through various methods, including the Eschweiler–Clarke reaction of benzylamine. Its structure allows it to participate in several chemical reactions, including quaternization with alkyl halides and directed ortho metalation with organolithium reagents .

Anticancer Properties

Research indicates that DMBA derivatives exhibit significant anticancer activity. A study highlighted the effectiveness of benzylamine-derived compounds, including DMBA, in inducing apoptosis in melanoma cells. The lead compound demonstrated a marked reduction in tumor size and improved survival rates in animal models. The mechanism involved the activation of pro-apoptotic pathways and inhibition of cell migration .

Table 1: Summary of Anticancer Activity of DMBA Derivatives

| Compound | Cancer Type | Mechanism of Action | Efficacy |

|---|---|---|---|

| F10503LO1 | Melanoma | Induces apoptosis, inhibits migration | Significant |

| F21010RS1 | Various Tumors | Modulates NF-κB pathway | Moderate |

Cytotoxicity and Toxicological Studies

In toxicological assessments, DMBA has been shown to cause various adverse effects in animal models. Studies reported that repeated exposure led to splenomegaly and hematological changes, including increased methaemoglobin levels and decreased erythrocyte counts. The lowest observed adverse effect level (LOAEL) was determined to be 94 mg/kg body weight per day .

Table 2: Toxicological Effects of DMBA

| Effect | Observed Dose (mg/kg) | Description |

|---|---|---|

| Splenomegaly | All doses | Abnormal enlargement of the spleen |

| Methaemoglobinemia | ≥ 500 | Increased methaemoglobin levels |

| Erythrocyte Count | ≥ 250 | Significant decrease in erythrocytes |

The biological activity of DMBA is attributed to its ability to interact with various cellular pathways. In cancer cells, it can modulate signaling pathways that lead to apoptosis and inhibit proliferation. Additionally, DMBA's basic nature allows it to form quaternary ammonium salts, which can act as phase transfer catalysts in biochemical reactions .

Case Studies

- Melanoma Treatment : In a controlled study involving C57BL/6 mice injected with melanoma cells, treatment with DMBA derivatives resulted in significant tumor regression and prolonged survival compared to control groups. The study utilized luciferase-transgenic models for real-time monitoring of tumor progression .

- Toxicity Assessment : A comprehensive toxicity study on F344/N rats revealed severe hematological alterations following high-dose administration of DMBA. Symptoms included lethargy and cyanosis, with pathological examinations showing significant changes in the spleen and liver .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-Dimethylbenzylamine in laboratory settings?

- Methodology : A common approach involves reductive amination of 2,5-dimethylbenzaldehyde using ammonia and hydrogen gas in the presence of a catalyst (e.g., Raney nickel). Alternatively, nucleophilic substitution of 2,5-dimethylbenzyl halides with ammonia can be employed.

- Key Parameters : Reaction temperatures typically range between 80–120°C, with catalytic amounts of amines or acids to enhance yield. Post-synthesis purification via distillation (boiling point: ~222.9°C at 760 mmHg) or recrystallization is critical to achieve high purity (>98%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Gas Chromatography (GC) : Used to assess purity (>98% as per industrial standards) and detect volatile impurities .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ ~2.2 ppm for methyl groups, δ ~3.7 ppm for benzylic CH₂NH₂) and ¹³C NMR confirm structural integrity .

- Refractometry : Refractive index (1.535–1.538) serves as a quick purity indicator .

Q. What safety protocols are essential for handling this compound in laboratory environments?

- Handling Guidelines :

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.

- Work in a fume hood due to potential vapor release (flash point: ~92.3°C) .

- Store in airtight containers away from oxidizers and acids.

Advanced Research Questions

Q. How does this compound function as a catalyst in epoxy resin synthesis?

- Mechanistic Insight : In Kraft lignin-based epoxy resin preparation, this compound acts as a base catalyst, facilitating the ring-opening polymerization of epichlorohydrin with lignin derivatives. Optimal conditions include 80°C and 5-hour reaction times .

- Experimental Design :

| Parameter | Value/Range |

|---|---|

| Catalyst concentration | 1–5 wt% of total reactants |

| Temperature | 70–90°C |

| Reaction time | 4–6 hours |

| Yield | 85–92% (depends on cellulose filler) |

Q. What are the implications of using this compound in binary/ternary solvent systems?

- Physicochemical Interactions : In mixtures with dimethylacetamide and dichloromethane, this compound alters viscosity and refractive indices non-linearly. For example:

| Solvent System | Refractive Index (25°C) | Viscosity (mPa·s) |

|---|---|---|

| Pure this compound | 1.537 | 1.8 |

| 50% Dichloromethane | 1.452 | 1.2 |

- Methodological Note : Use density meters and viscometers calibrated at 25°C for reproducibility. Solvent selection impacts reaction kinetics in catalytic applications .

Q. How can computational modeling predict the environmental persistence of this compound?

- In Silico Tools :

Properties

IUPAC Name |

(2,5-dimethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJNPFWZXIGIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059087 | |

| Record name | Benzenemethanamine, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-48-1 | |

| Record name | 2,5-Dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/347CK3BPQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.